molecular formula C11H10BrN B13696741 2-(4-Bromophenyl)-4-methyl-1H-pyrrole

2-(4-Bromophenyl)-4-methyl-1H-pyrrole

Cat. No.: B13696741
M. Wt: 236.11 g/mol
InChI Key: HSJXDYCMAOYGNK-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-4-methylpyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted with a 4-bromophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-4-methylpyrrole typically involves the reaction of 4-bromobenzaldehyde with 2,4-pentanedione in the presence of a base, followed by cyclization to form the pyrrole ring. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production methods for 2-(4-Bromophenyl)-4-methylpyrrole may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-4-methylpyrrole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-4-methylpyrrole in biological systems involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of cytochrome P450 enzymes, affecting drug metabolism and detoxification pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)pyrrole
  • 4-Methylpyrrole
  • 4-Bromophenylacetic acid

Uniqueness

2-(4-Bromophenyl)-4-methylpyrrole is unique due to the presence of both a bromophenyl group and a methyl group on the pyrrole ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Conclusion

2-(4-Bromophenyl)-4-methylpyrrole is a versatile compound with significant potential in medicinal chemistry, materials science, and biological research. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable building block for the synthesis of complex molecules.

Properties

Molecular Formula

C11H10BrN

Molecular Weight

236.11 g/mol

IUPAC Name

2-(4-bromophenyl)-4-methyl-1H-pyrrole

InChI

InChI=1S/C11H10BrN/c1-8-6-11(13-7-8)9-2-4-10(12)5-3-9/h2-7,13H,1H3

InChI Key

HSJXDYCMAOYGNK-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC(=C1)C2=CC=C(C=C2)Br

Origin of Product

United States

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